molecular formula C17H18N2O3 B11166829 2-[3-(4-Methoxyphenyl)propanamido]benzamide

2-[3-(4-Methoxyphenyl)propanamido]benzamide

Cat. No.: B11166829
M. Wt: 298.34 g/mol
InChI Key: JYXHZTGRSDZBLK-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)propanamido]benzamide is a chemical compound with the molecular formula C17H17NO4. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a benzamide group linked to a 4-methoxyphenyl group through a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)propanamido]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)propanamido]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)propanamido]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)propanamido]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methoxyphenyl)propanamido]benzoic acid
  • 2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

2-[3-(4-Methoxyphenyl)propanamido]benzamide is unique due to its specific structural features and the presence of both benzamide and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)propanoylamino]benzamide

InChI

InChI=1S/C17H18N2O3/c1-22-13-9-6-12(7-10-13)8-11-16(20)19-15-5-3-2-4-14(15)17(18)21/h2-7,9-10H,8,11H2,1H3,(H2,18,21)(H,19,20)

InChI Key

JYXHZTGRSDZBLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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